Peptide 74 vs Peptide 78: Cysteine‑to‑Serine Substitution Ablates MMP‑2 Inhibitory Activity
In a direct head‑to‑head comparison, Peptide 74 (30 µM) reduced invasion of HT1080 fibrosarcoma and A2058 melanoma cells through Matrigel by 60–80% in a Boyden chamber chemoinvasion assay. Peptide 78, which is identical except for a single serine‑for‑cysteine substitution, exhibited no inhibitory effect [1]. Both peptides were non‑cytotoxic and did not affect chemotaxis or cell number, confirming that inhibition was specific to the cysteine residue required for MMP‑2 prodomain function [1].
| Evidence Dimension | Tumor cell invasion inhibition |
|---|---|
| Target Compound Data | 60–80% reduction in invasion at 30 µM |
| Comparator Or Baseline | Peptide 78 (serine‑substituted analog): no inhibition at 30 µM |
| Quantified Difference | 60–80% absolute reduction vs. 0% |
| Conditions | Boyden chamber chemoinvasion assay; HT1080 and A2058 human tumor cells; Matrigel barrier; 30 µM peptide concentration |
Why This Matters
This direct comparison proves that the cysteine residue is essential for activity, meaning generic sequence variants cannot substitute for Peptide 74 in MMP‑2 inhibition studies.
- [1] Melchiori A, Albini A, Ray JM, Stetler-Stevenson WG. Inhibition of tumor cell invasion by a highly conserved peptide sequence from the matrix metalloproteinase enzyme prosegment. Cancer Res. 1992 Apr 15;52(8):2353-6. PMID: 1313744. View Source
